JTP-70902

Description

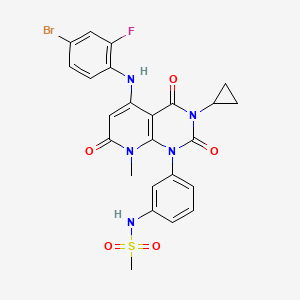

Structure

3D Structure

Properties

CAS No. |

871696-49-0 |

|---|---|

Molecular Formula |

C24H21BrFN5O5S |

Molecular Weight |

590.4 g/mol |

IUPAC Name |

N-[3-[5-(4-bromo-2-fluoroanilino)-3-cyclopropyl-8-methyl-2,4,7-trioxopyrido[2,3-d]pyrimidin-1-yl]phenyl]methanesulfonamide |

InChI |

InChI=1S/C24H21BrFN5O5S/c1-29-20(32)12-19(27-18-9-6-13(25)10-17(18)26)21-22(29)30(24(34)31(23(21)33)15-7-8-15)16-5-3-4-14(11-16)28-37(2,35)36/h3-6,9-12,15,27-28H,7-8H2,1-2H3 |

InChI Key |

PDRPNIUQNAWRSA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=C(C2=C1N(C(=O)N(C2=O)C3CC3)C4=CC=CC(=C4)NS(=O)(=O)C)NC5=C(C=C(C=C5)Br)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JTP 70902 JTP-70902 JTP70902 N-(3-(5-(4-bromo-2-fluorophenylamino)-3-cyclopropyl-8-methyl-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido(2,3-d)pyrimidin-1-yl)phenyl)methanesulfonamide |

Origin of Product |

United States |

Foundational & Exploratory

JTP-70902: A Technical Whitepaper on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTP-70902 is a novel, orally active small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical models of cancer. Initially identified through a high-throughput screen for compounds capable of inducing the cyclin-dependent kinase inhibitor p15INK4b, subsequent research has elucidated that the primary molecular target of this compound is the dual-specificity mitogen-activated protein kinase kinase (MEK) 1 and 2.[1][2][3] By inhibiting the kinase activity of MEK1/2, this compound effectively blocks the downstream signaling of the Raf-MEK-ERK pathway, a critical signaling cascade that is frequently hyperactivated in human cancers and plays a central role in cell proliferation, survival, and differentiation.[1] This targeted inhibition leads to the induction of cell cycle arrest at the G1 phase, mediated by the upregulation of key cyclin-dependent kinase inhibitors (CKIs) and the downregulation of essential cell cycle progression proteins.[1][2][3] This document provides an in-depth technical overview of the mechanism of action of this compound in cancer cells, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs.

Core Mechanism of Action: MEK1/2 Inhibition

This compound functions as a potent and specific inhibitor of MEK1 and MEK2.[1] Through compound-immobilized affinity chromatography, MEK1/2 were identified as the direct binding partners of this compound.[2][3] The inhibitory effect of this compound on MEK1/2 kinase activity has been confirmed in biochemical assays, demonstrating its ability to prevent the phosphorylation of the downstream effector, extracellular signal-regulated kinase (ERK).[1][2]

Signaling Pathway

The Raf-MEK-ERK signaling pathway is a key regulator of cell proliferation. In many cancer cells, mutations in upstream components like BRAF or RAS lead to constitutive activation of this pathway. This compound's inhibition of MEK1/2 breaks this signaling chain, preventing the phosphorylation and activation of ERK1/2.[1] This blockade has several downstream consequences:

-

Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): Inhibition of the MEK-ERK pathway by this compound leads to a notable increase in the expression of the CKIs p15INK4b and p27KIP1.[1][2][3] These proteins are negative regulators of the cell cycle, and their induction is a critical component of this compound's anti-proliferative effect.

-

Downregulation of Cell Cycle Proteins: The suppression of ERK signaling results in the reduced expression of key proteins required for cell cycle progression, including c-Myc, cyclin D1, and cyclin A.[1][2]

-

G1 Phase Cell Cycle Arrest: The combined effect of CKI induction and downregulation of essential cyclins leads to the arrest of the cell cycle in the G1 phase, thereby halting cancer cell proliferation.[1][2][3]

Quantitative Preclinical Data

The anti-cancer activity of this compound has been quantified in a series of in vitro and in vivo studies.

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against the Raf-MEK-ERK signaling cascade and cancer cell proliferation.

| Assay | Cell Line / Conditions | Parameter | Value | Reference |

| MEK1/2 Kinase Inhibition | c-Raf/MEK1/ERK2 | IC50 | 17 nM | [1] |

| c-Raf/MEK2/ERK2 | IC50 | 29 nM | [1] | |

| B-Raf(V599E)/MEK1/ERK2 | IC50 | 10 nM | [1] | |

| B-Raf(V599E)/MEK2/ERK2 | IC50 | 28 nM | [1] | |

| Cell Proliferation | HT-29 (Human Colon Cancer) | Growth Inhibition | Starting at 5 nM, complete at 100 nM | [1] |

| Panel of 39 Human Cancer Cell Lines | Mean log GI50 | -5.86 | [1] |

In Vivo Efficacy

The anti-tumor effects of this compound have been validated in a xenograft model using the HT-29 human colon cancer cell line.

| Model | Treatment | Endpoint | Result | Reference |

| HT-29 Xenograft | 100 mg/kg this compound (single oral dose) | p-ERK1/2 in tumor tissue | Complete inhibition | [1] |

| 100 mg/kg this compound (single oral dose) | p15INK4b mRNA in tumor tissue | Upregulation | [1] | |

| 100 mg/kg this compound (single oral dose) | p27KIP1 mRNA in tumor tissue | Upregulation | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Western Blot Analysis

This protocol was utilized to assess the phosphorylation status of ERK1/2 and the expression levels of various cell cycle-related proteins.

-

Cell Lysis: HT-29 cells were treated with this compound at various concentrations and time points. Cells were then washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane was incubated with primary antibodies specific for p-ERK1/2, total ERK1/2, p15INK4b, p27KIP1, c-Myc, cyclin D1, and cyclin A overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay

The anti-proliferative effects of this compound were quantified using a sulforhodamine B (SRB) based assay.

-

Cell Seeding: HT-29 cells were seeded into 96-well plates and allowed to attach overnight.

-

Drug Treatment: Cells were treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Cell Fixation: The cells were fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells were stained with 0.4% SRB solution.

-

Wash and Solubilization: Unbound dye was washed away, and the protein-bound dye was solubilized with a Tris-base solution.

-

Absorbance Measurement: The absorbance was read at a specific wavelength (e.g., 510 nm) using a microplate reader to determine cell density.

HT-29 Xenograft Model

The in vivo efficacy of this compound was evaluated in a nude mouse xenograft model.

-

Cell Implantation: HT-29 cells were subcutaneously injected into the flank of female BALB/c-nu/nu mice.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Drug Administration: Mice were randomized into treatment and vehicle control groups. This compound was administered orally at specified doses and schedules.

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, tumors were excised for pharmacodynamic analysis, such as western blotting for p-ERK and quantitative RT-PCR for p15INK4b and p27KIP1 mRNA levels.

Conclusion

This compound represents a targeted therapeutic agent that exerts its anti-cancer effects through the specific inhibition of MEK1/2.[1][2][3] This mechanism effectively abrogates the hyperactive Raf-MEK-ERK signaling pathway common in many malignancies.[1] The subsequent induction of p15INK4b and p27KIP1, coupled with the downregulation of key cell cycle regulators, culminates in a robust G1 phase cell cycle arrest and inhibition of tumor growth.[1][2][3] The preclinical data strongly support the continued investigation of this compound as a potential therapeutic for cancers harboring dysregulated MEK-ERK signaling.

References

An In-depth Technical Guide to the Primary Target of JTP-70902

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary molecular target of JTP-70902, a novel pyrido-pyrimidine derivative with potent antitumor activity. The information presented herein is synthesized from preclinical research and is intended to inform further investigation and development in the field of oncology.

Executive Summary

This compound was initially identified through a high-throughput screening for compounds capable of inducing the expression of p15INK4b mRNA, a cyclin-dependent kinase (CDK) inhibitor.[1] Subsequent research has definitively identified the primary molecular target of this compound as Mitogen-activated protein kinase kinase (MEK) 1 and 2 (MEK1/2) .[1][2][3] this compound acts as a potent inhibitor of MEK1/2 kinase activity, which in turn modulates downstream signaling pathways crucial for cell cycle regulation and proliferation.[1][2][3] This inhibition leads to the upregulation of CDK inhibitors p15INK4b and p27KIP1, and the downregulation of key cell cycle proteins such as c-Myc and cyclin D1, ultimately resulting in G1 phase cell cycle arrest and tumor growth suppression.[1][2][3]

Primary Target Identification and Validation

The identification of MEK1/2 as the direct molecular target of this compound was accomplished through a multi-step experimental approach.

2.1. Experimental Protocol: Target Pull-Down using Affinity Chromatography

The primary method used to isolate the cellular target of this compound was compound-immobilized affinity chromatography.[1][2][3]

-

Immobilization of this compound: this compound was chemically synthesized with a linker arm to allow for covalent attachment to a solid support matrix, such as Sepharose beads.

-

Cell Lysate Preparation: Cytosolic fractions were prepared from a human colon cancer cell line, HT-29, which is sensitive to this compound.

-

Affinity Chromatography: The cell lysate was incubated with the this compound-immobilized beads. Proteins that bind to this compound were retained on the column, while non-binding proteins were washed away.

-

Elution: The bound proteins were eluted from the beads.

-

Protein Identification: The eluted proteins were separated by SDS-PAGE. A distinct 46-kDa band was observed, which was excised and subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis for protein identification.[1]

2.2. Experimental Protocol: Target Validation with Western Blotting

To confirm the identity of the 46-kDa protein as MEK1/2, Western blot analysis was performed.[1]

-

Protein Separation: The eluted proteins from the affinity chromatography were separated by SDS-PAGE.

-

Immunoblotting: The separated proteins were transferred to a membrane and probed with an antibody specific for MEK1/2.

-

Detection: A positive signal at 46-kDa confirmed the presence of MEK1/2 in the eluate.

-

Competitive Binding: The binding of MEK1/2 to the this compound-immobilized beads was shown to be reduced in the presence of free this compound, indicating a specific interaction.[1]

Mechanism of Action: Inhibition of the Raf-MEK-ERK Pathway

This compound exerts its antitumor effects by directly inhibiting the kinase activity of MEK1/2, a central component of the Ras-Raf-MEK-ERK signaling pathway.

3.1. Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Upon activation by upstream signals (e.g., growth factors), Raf phosphorylates and activates MEK1/2. MEK1/2, in turn, phosphorylates and activates Extracellular signal-regulated kinase (ERK) 1 and 2. Activated ERK1/2 then translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to the expression of genes involved in cell cycle progression, such as c-Myc and cyclin D1.

This compound's inhibition of MEK1/2 disrupts this cascade, leading to a decrease in phosphorylated ERK1/2.[1] This reduction in active ERK1/2 results in the downstream effects of decreased c-Myc and cyclin D1 expression and increased expression of the CDK inhibitors p15INK4b and p27KIP1.[1][2]

3.2. Visualization of the Signaling Pathway

Caption: Signaling pathway illustrating the mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Cell Line |

|---|---|---|---|

| MEK1 | Kinase Assay | 14 | - |

| MEK2 | Kinase Assay | 18 | - |

| Cell Proliferation | Growth Inhibition | ~5 | HT-29 (human colon cancer) |

Data synthesized from the primary research article.[1]

Table 2: In Vivo Antitumor Efficacy of this compound in a Xenograft Model

| Animal Model | Tumor Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |

|---|

| Nude Mice | HT-29 Xenograft | 100 mg/kg this compound | Oral, twice daily for 21 days | 57 |

Data synthesized from the primary research article.[1]

Experimental Workflow Visualizations

5.1. Workflow for Primary Target Identification

References

JTP-70902: A Technical Overview of its Discovery and Preclinical Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

JTP-70902, a novel pyrido-pyrimidine derivative, was identified as a potent inducer of the cyclin-dependent kinase (CDK) inhibitor p15INK4b. Subsequent mechanistic studies revealed that this compound exerts its anti-tumor effects through the specific inhibition of MEK1/2, key components of the Ras/Raf/MEK/ERK signaling pathway. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of key quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and discovery workflow. While the clinical development of this compound was ultimately discontinued, its discovery and preclinical evaluation provided valuable insights into the therapeutic potential of MEK inhibition and paved the way for the development of subsequent generations of MEK inhibitors, such as trametinib (JTP-74057).

Discovery of this compound

This compound was discovered by researchers at Japan Tobacco Inc. through a high-throughput screening campaign designed to identify compounds that could induce the expression of the tumor suppressor protein p15INK4b.[1] The rationale for this screening approach was based on the observation that while the p16INK4a tumor suppressor is frequently inactivated in cancer, p15INK4b is less commonly lost, suggesting that its induction could be a viable therapeutic strategy.[1][2]

High-Throughput Screening

A library of 160,000 compounds was screened for their ability to increase p15INK4b mRNA levels in the human colon cancer cell line HT-29.[1] This cell line was chosen due to its known inactivation of p16INK4a.[1] The screening was performed using a branched-DNA (bDNA) assay, a signal amplification method for the direct quantification of nucleic acids.[1]

Experimental Protocol: High-Throughput Branched-DNA (bDNA) Assay for p15INK4b Induction

-

Assay Principle: The bDNA assay is a hybridization-based method that uses a series of synthetic oligonucleotides to capture the target mRNA and amplify the detection signal, avoiding the need for enzymatic replication of the target sequence.

-

Assay Kit: A QuantiGene High Volume Kit for the Direct Quantitation of Cellular mRNA was utilized for the screen.[1]

-

Cell Line: Human colon cancer HT-29 cells.

-

Procedure:

-

HT-29 cells were seeded in microplates and incubated with the library compounds.

-

Following incubation, the cells were lysed to release the mRNA.

-

The cell lysate was incubated with a specific set of oligonucleotide probes designed to capture the p15INK4b mRNA and anchor it to the surface of the microplate wells.

-

A series of pre-amplifier, amplifier, and label probe oligonucleotides were then sequentially hybridized to the captured mRNA, creating a branched DNA structure.

-

A chemiluminescent substrate was added, and the resulting light emission, proportional to the amount of p15INK4b mRNA, was measured.

-

-

Probe Design: The specific oligonucleotide sequences for the p15INK4b probes were designed using Primer Express version 1.5 software.[1] While the exact sequences are proprietary, the forward primer was 5′‐CCGCCCACAACGACTTTATT‐3′, the reverse primer was 5′‐CAGCCTTCATCGAATTAGGTG‐3′, and the probe was 5′‐(FAM)TCTTACCCAATTTCCCACCCCCAC(TAMRA)‐3′.[1]

Mechanism of Action: MEK1/2 Inhibition

Following the identification of this compound as a potent inducer of p15INK4b, studies were undertaken to elucidate its molecular target and mechanism of action.

Target Identification via Affinity Chromatography

The molecular target of this compound was identified as MEK1/2 using compound-immobilized affinity chromatography.[1][2][3]

Experimental Protocol: Compound-Immobilized Affinity Chromatography

-

Principle: This technique involves immobilizing the compound of interest on a solid support (resin) to capture its binding partners from a cell lysate. The captured proteins are then eluted and identified.

-

Procedure:

-

This compound was chemically modified to include a spacer arm for attachment to the resin.[1]

-

The modified this compound was covalently coupled to Activated CH Sepharose 4B resin.[1]

-

A cytosolic fraction from HT-29 cells was prepared and incubated with the this compound-immobilized resin.

-

After washing to remove non-specifically bound proteins, the specifically bound proteins were eluted.

-

The eluted proteins were separated by SDS-PAGE, and a prominent 46-kDa protein band was identified.[1]

-

Western blot analysis confirmed the identity of this protein as MEK1/2.[1]

-

In Vitro Kinase Inhibition

The direct inhibitory effect of this compound on MEK1/2 kinase activity was confirmed using in vitro kinase assays.[1][2][3]

Experimental Protocol: MEK1/2 Kinase Assay

-

Principle: An in vitro kinase assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, in this case, MEK1/2.

-

Assay Format: An ELISA-based Raf-MEK-ERK cascade kinase assay was employed.[1]

-

Procedure:

-

The assay was conducted in a multi-well plate format.

-

Active Raf (c-Raf or B-Raf) was used to activate inactive MEK1 or MEK2.

-

The ability of activated MEK1/2 to phosphorylate its substrate, inactive ERK2, was measured in the presence of varying concentrations of this compound.

-

The level of phosphorylated ERK2 was quantified using an antibody specific for the phosphorylated form, coupled with a colorimetric or fluorometric detection system.

-

The IC50 value, the concentration of this compound required to inhibit 50% of MEK1/2 activity, was determined.

-

Cellular Effects of MEK1/2 Inhibition

This compound's inhibition of MEK1/2 in cancer cells leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and inhibition of proliferation.

Preclinical Anti-Tumor Activity

The anti-tumor effects of this compound were evaluated in both in vitro and in vivo models.

In Vitro Proliferation Assays

This compound demonstrated potent anti-proliferative activity against a panel of human cancer cell lines, particularly those with a constitutively active Ras/Raf/MEK/ERK pathway.[1]

Experimental Protocol: Cell Growth Inhibition Assay

-

Cell Lines: A panel of 39 human cancer cell lines, including HT-29 (colon cancer) and COLO320 DM (colon cancer), were used.[1]

-

Procedure:

-

Cells were seeded in microplates and allowed to attach.

-

Cells were then treated with various concentrations of this compound for 48 hours.[1]

-

Cell viability was assessed using either the Trypan blue exclusion test or a Sulforhodamine B (SRB) assay.[1]

-

The GI50 (concentration for 50% growth inhibition) was calculated for each cell line.

-

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| GI50 | HT-29 | 5 nM | [1] |

| GI50 (Mean Log) | 39 Human Cancer Cell Lines | -5.86 | [1] |

| IC50 (c-Raf/MEK1) | - | 5.8 nM | [1] |

| IC50 (B-Raf/MEK1) | - | 3.3 nM | [1] |

In Vivo Xenograft Studies

The in vivo efficacy of this compound was evaluated in a nude mouse xenograft model using HT-29 human colon cancer cells.[1]

Experimental Protocol: HT-29 Xenograft Model

-

Animal Model: Nude mice.

-

Procedure:

-

HT-29 cells were subcutaneously inoculated into the right flank of the mice.

-

Five days after inoculation, oral administration of this compound (10, 30, and 100 mg/kg) or vehicle was initiated twice daily for 21 days.[1]

-

Tumor volume was measured regularly to assess tumor growth inhibition.

-

At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting for p15INK4b and p27KIP1 expression).

-

Table 2: In Vivo Efficacy of this compound in HT-29 Xenograft Model

| Dose (mg/kg) | Treatment/Control (T/C) Ratio (%) at Day 25 | Reference |

| 10 | 100 | [1] |

| 30 | 80 | [1] |

| 100 | 43 | [1] |

Development Status

The global research and development of this compound has been discontinued.[4] While this compound demonstrated promising preclinical activity, further development was likely halted in favor of a more potent analog, JTP-74057 (trametinib). Trametinib, which also originated from the same medicinal chemistry program at Japan Tobacco, has since been approved by the FDA for the treatment of various cancers, often in combination with BRAF inhibitors.[3]

Conclusion

This compound was a pioneering MEK1/2 inhibitor discovered through a phenotypic screen for inducers of the p15INK4b tumor suppressor. Its preclinical development successfully elucidated its mechanism of action and demonstrated significant anti-tumor efficacy in vitro and in vivo. Although its own clinical development was not pursued, the research on this compound provided a crucial foundation for the successful development of next-generation MEK inhibitors that are now established components of cancer therapy. This technical guide summarizes the key milestones in the discovery and preclinical evaluation of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

- 1. Identification of JTP‐70902, a p15INK4b‐inductive compound, as a novel MEK1/2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound, a p15(INK4b)-inductive compound, as a novel MEK1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

JTP-70902: A Technical Guide to its Role in p15INK4b and p27KIP1 Induction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JTP-70902, a novel MEK1/2 inhibitor, and its role in the induction of the cyclin-dependent kinase inhibitors (CKIs) p15INK4b and p27KIP1. This compound was identified through a high-throughput screening for compounds capable of inducing p15INK4b expression and has demonstrated potent antitumor effects by restoring cell cycle control.[1][2] This document summarizes the quantitative data on its effects, details the experimental protocols used for its characterization, and visualizes the underlying signaling pathways.

Core Mechanism of Action

This compound is a pyrido-pyrimidine derivative that directly targets and inhibits the kinase activity of MEK1 and MEK2.[1][2] These kinases are central components of the Ras-Raf-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers. By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2. This blockade leads to the transcriptional upregulation of the tumor suppressor proteins p15INK4b and p27KIP1, which in turn causes cell cycle arrest at the G1 phase and inhibits tumor growth.[1][2][3] The growth-inhibitory effects of this compound are particularly pronounced in cancer cell lines with a constitutively active Ras-Raf-MEK-ERK pathway and are diminished in cells lacking p15INK4b.[1][2]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative findings regarding the activity of this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound against MEK Kinase [1]

| Kinase Cascade | This compound IC₅₀ (nM) | U0126 IC₅₀ (nM) |

| c-Raf/MEK1/ERK2 | 19 | 430 |

| B-Raf/MEK1/ERK2 | 16 | 130 |

| c-Raf/MEK2/ERK1 | 19 | 460 |

| B-Raf/MEK2/ERK1 | 18 | 170 |

IC₅₀ values represent the concentration of the inhibitor required for 50% inhibition of kinase activity.

Table 2: In Vitro Effects of this compound on HT-29 Human Colon Cancer Cells

| Parameter | Concentration | Time Point | Observation | Citation |

| Growth Inhibition | Starting at 5 nM | 72 h | Dose-dependent growth inhibition observed. | [1] |

| 100 nM | 72 h | Complete inhibition of cell proliferation. | [1] | |

| p27KIP1 Protein Induction | 100 nM | 8 h | Upregulation of protein expression detected. | [1] |

| p15INK4b Protein Induction | 100 nM | 8 h | Slight induction of protein expression. | [1] |

| 100 nM | 24 h | Pronounced induction of protein expression. | [1] | |

| Cell Cycle Arrest | 100 nM | 24 h | Increased cell population in the G1 phase. | [1] |

Table 3: In Vivo Antitumor Efficacy and Biomarker Modulation of this compound in HT-29 Xenograft Model [1]

| Parameter | Dosage | Time Point | Result |

| Tumor Growth Inhibition | 100 mg/kg (oral, twice daily) | 21 days | 57% inhibition (Treated/Control value of 43%). |

| p15INK4b mRNA Induction | 100 mg/kg (single dose) | 4 h | ~3.5-fold increase vs. vehicle. |

| 100 mg/kg (single dose) | 8 h | ~2.5-fold increase vs. vehicle. | |

| p27KIP1 mRNA Induction | 100 mg/kg (single dose) | 4 h | ~2.0-fold increase vs. vehicle. |

| 100 mg/kg (single dose) | 8 h | ~2.0-fold increase vs. vehicle. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its analysis.

Caption: this compound inhibits MEK1/2, preventing ERK1/2-mediated inactivation of FOXO transcription factors, leading to p15/p27 expression and G1 arrest.

Caption: Workflow for assessing this compound's effects on HT-29 cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature.[1]

Cell Culture and this compound Treatment

-

Cell Line: Human colorectal cancer cell line HT-29.

-

Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum and antibiotics.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are precultured for 24 hours before exposure to this compound at the desired concentrations. A vehicle control (DMSO) is run in parallel.

Western Blot Analysis for Protein Expression

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p15INK4b, p27KIP1, phospho-ERK1/2, total ERK1/2, or a loading control (e.g., β-actin). Antibodies are diluted in blocking buffer according to manufacturer's recommendations.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Reverse Transcription-PCR (RT-qPCR) for mRNA Expression

-

RNA Extraction: Total RNA is isolated from treated cells or tumor tissues using a suitable RNA extraction kit or reagent (e.g., TRIzol).

-

DNase Treatment: To remove any contaminating genomic DNA, the RNA sample is treated with RNase-free DNase I.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase and a mix of oligo(dT) and random primers.

-

qPCR: The qPCR reaction is performed using a qPCR master mix (e.g., SYBR Green), the synthesized cDNA as a template, and gene-specific primers for p15INK4b, p27KIP1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Thermal Cycling (Representative):

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

Melting curve analysis to confirm product specificity.

-

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Cₜ (ΔΔCₜ) method, normalized to the housekeeping gene.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: Following treatment, both floating and adherent cells are collected, washed with PBS, and counted.

-

Fixation: Cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation for at least 30 minutes on ice.

-

Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI, a fluorescent DNA intercalator) and RNase A (to degrade RNA and ensure specific DNA staining).

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of the PI-stained DNA.

Cell Proliferation (Sulforhodamine B) Assay

-

Cell Seeding: HT-29 cells are seeded in 96-well plates and allowed to attach for 24 hours.

-

Treatment: Cells are treated with various concentrations of this compound for 72 hours.

-

Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: After washing, the fixed cells are stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

Solubilization: The unbound dye is washed away, and the protein-bound dye is solubilized with a 10 mM Tris base solution.

-

Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader. The absorbance is proportional to the total cellular protein mass, which reflects the cell number.

References

JTP-70902: A Comprehensive Technical Guide on its Inhibition of the MEK-ERK Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTP-70902 is a novel, potent, and selective inhibitor of MEK1/2, key kinases in the mitogen-activated protein kinase (MAPK) signaling cascade. Identified through a phenotypic screen for its ability to induce the cyclin-dependent kinase inhibitor p15INK4b, this compound exerts its antitumor effects by arresting the cell cycle at the G1 phase. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying biological pathways and workflows.

Introduction

The Ras-Raf-MEK-ERK pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of this pathway, often through mutations in genes such as BRAF and RAS, is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound emerged from a high-throughput screening for compounds capable of inducing the expression of the tumor suppressor p15INK4b.[2][3] Subsequent studies identified MEK1/2 as the direct molecular target of this compound.[2][3][4] By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of ERK1/2, leading to a cascade of downstream effects that culminate in cell cycle arrest and the suppression of tumor growth.[2][3]

Mechanism of Action

This compound is a pyrido-pyrimidine derivative that functions as a selective inhibitor of MEK1/2.[2][3] Its mechanism of action involves the direct binding to MEK1/2, thereby preventing the phosphorylation of its only known substrates, ERK1 and ERK2. This inhibition is highly specific, as this compound does not significantly affect the phosphorylation of other kinases like p38 MAPK and Akt, even at high concentrations.[2]

The inhibition of ERK1/2 phosphorylation by this compound sets off a series of downstream events:

-

Downregulation of c-Myc and Cyclin D1: The stability of the oncoprotein c-Myc and the cell cycle regulator Cyclin D1 is, in part, dependent on ERK1/2-mediated phosphorylation. Inhibition of ERK1/2 leads to a reduction in the levels of these proteins.[2]

-

Upregulation of p15INK4b and p27KIP1: c-Myc is a known transcriptional repressor of the cyclin-dependent kinase inhibitors (CKIs) p15INK4b and p27KIP1. The downregulation of c-Myc by this compound leads to the increased expression of these tumor suppressors.[2][3]

-

G1 Cell Cycle Arrest: p15INK4b and p27KIP1 are negative regulators of the cell cycle, primarily by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6).[3] Their induction by this compound leads to the arrest of the cell cycle in the G1 phase, thereby halting cell proliferation.[2][3]

This cascade of events demonstrates that this compound restores cell cycle control mediated by CKIs through its targeted inhibition of the MEK-ERK pathway.[3][4]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibition

| Kinase Cascade | IC50 (nM) of this compound | IC50 (nM) of U0126 (Reference MEK Inhibitor) |

| c-Raf - MEK1 - ERK2 | 3.4 | 100 |

| c-Raf - MEK2 - ERK2 | 2.8 | 80 |

| B-Raf (V599E) - MEK1 - ERK2 | 0.92 | 30 |

| B-Raf (V599E) - MEK2 - ERK2 | 1.3 | 27 |

Data extracted from Yamaguchi T, et al. Cancer Sci. 2007.[2]

Table 2: In Vitro Cellular Activity in HT-29 Human Colon Cancer Cells

| Activity Metric | Concentration |

| Onset of Growth-Inhibitory Effects | 5 nM |

| Complete Inhibition of Cell Proliferation | 100 nM |

| Inhibition of ERK1/2 Phosphorylation (onset) | ≥ 10 nM |

| No effect on p38MAPK & Akt Phosphorylation | up to 1000 nM |

Data extracted from Yamaguchi T, et al. Cancer Sci. 2007.[2]

Table 3: In Vitro Growth Inhibition Against a Panel of Human Cancer Cell Lines

| Cell Line Panel | Parameter | Value |

| 39 Human Cancer Cell Lines | Mean log GI50 | -5.86 |

GI50 is the concentration required to inhibit cell growth by 50%. Data extracted from Yamaguchi T, et al. Cancer Sci. 2007.[2]

Table 4: In Vivo Antitumor Efficacy in HT-29 Xenograft Model

| Treatment Group (Oral Administration) | Treated/Control (T/C) Value on Day 25 |

| 10 mg/kg this compound | 100% |

| 30 mg/kg this compound | 80% |

| 100 mg/kg this compound | 43% |

T/C value is a measure of tumor growth in treated versus control animals. A lower value indicates greater antitumor activity. Data extracted from Yamaguchi T, et al. Cancer Sci. 2007.[2]

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Mechanism of Action in the MEK-ERK Pathway

Caption: Mechanism of this compound action on the MEK-ERK signaling cascade.

Diagram 2: Experimental Workflow for In Vivo Antitumor Activity Assessment

Caption: Workflow for the HT-29 xenograft model experiment.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro MEK1/2 Kinase Assay

This protocol is based on the ELISA-based Raf-MEK-ERK cascade kinase assay used to determine the IC50 values of this compound.[2]

-

Objective: To measure the direct inhibitory effect of this compound on MEK1/2 kinase activity.

-

Principle: A multi-step enzymatic reaction where active Raf phosphorylates and activates inactive MEK, which in turn phosphorylates and activates inactive ERK2. Activated ERK2 then phosphorylates a substrate (Myelin Basic Protein, MBP), and the extent of MBP phosphorylation is quantified.

-

Materials:

-

Recombinant active c-Raf or B-Raf (V599E)

-

Recombinant inactive MEK1 or MEK2

-

Recombinant inactive ERK2

-

Myelin Basic Protein (MBP)

-

ATP

-

This compound (and other inhibitors for comparison)

-

Assay buffer (composition may vary, typically contains Tris-HCl, MgCl2, DTT, and phosphatase inhibitors)

-

ELISA plates coated with anti-phospho-MBP antibody

-

HRP-conjugated secondary antibody

-

Substrate for HRP (e.g., TMB)

-

Stop solution

-

Plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.

-

In the wells of a microtiter plate, combine the assay buffer, active Raf, inactive MEK1/2, and inactive ERK2.

-

Add the diluted this compound or control (DMSO vehicle) to the respective wells.

-

Initiate the kinase reaction by adding a solution of ATP and MBP.

-

Incubate the reaction mixture for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to the ELISA plate pre-coated with an antibody specific for phosphorylated MBP.

-

Incubate to allow binding, then wash the plate to remove unbound components.

-

Add an HRP-conjugated secondary antibody that detects the ERK2 enzyme.

-

Incubate, then wash the plate.

-

Add the HRP substrate and incubate until color develops.

-

Add stop solution and measure the absorbance at the appropriate wavelength.

-

Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cell Proliferation Assay

This protocol describes a general method for assessing the growth-inhibitory effects of this compound on cancer cell lines, such as HT-29.[2]

-

Objective: To determine the concentration-dependent effect of this compound on cell viability and proliferation.

-

Principle: Seeding a known number of cells and treating them with the compound for a set period. The number of viable cells at the end of the experiment is quantified using a colorimetric or fluorometric assay.

-

Materials:

-

HT-29 human colorectal cancer cells

-

McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., Sulforhodamine B (SRB), Cell Counting Kit-8 (CCK-8), or MTT)

-

Plate reader

-

-

Procedure:

-

Harvest HT-29 cells and seed them into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well).

-

Allow the cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add the medium containing the various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Assess cell viability using the chosen method. For SRB assay:

-

Fix the cells with trichloroacetic acid (TCA).

-

Wash with water and air dry.

-

Stain the cellular proteins with SRB solution.

-

Wash away unbound dye with acetic acid.

-

Solubilize the bound dye with Tris base.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of growth inhibition relative to the vehicle-treated control and determine the GI50 value.

-

Western Blot Analysis for Protein Phosphorylation

This protocol outlines the steps to analyze the phosphorylation status of ERK1/2 and other kinases in cells treated with this compound.[2]

-

Objective: To detect changes in the phosphorylation levels of specific proteins in the MEK-ERK pathway following treatment with this compound.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the protein of interest (total and phosphorylated forms).

-

Materials:

-

HT-29 cells and culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system (e.g., LAS 3000 Image Analyzer)

-

-

Procedure:

-

Plate HT-29 cells and allow them to attach.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 1-2 hours for phosphorylation events).

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C, at a dilution recommended by the manufacturer.

-

Wash the membrane multiple times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL reagents and capture the chemiluminescent signal using an imaging system.

-

If necessary, strip the membrane and re-probe with an antibody for the total protein or a loading control (e.g., actin) to ensure equal protein loading.

-

Conclusion

This compound is a well-characterized MEK1/2 inhibitor with potent antitumor activity demonstrated in both in vitro and in vivo models. Its mechanism of action, centered on the targeted disruption of the MEK-ERK signaling pathway, leads to the restoration of cell cycle control through the induction of key tumor suppressors. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research and development of this compound and other MEK inhibitors as potential cancer therapeutics. The specificity and efficacy of this compound underscore the therapeutic potential of targeting the MEK-ERK pathway in cancers with aberrant MAPK signaling.

References

JTP-70902: A Deep Dive into the G1 Cell Cycle Arrest Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTP-70902 is a novel pyrido-pyrimidine derivative identified for its potent ability to induce G1 phase cell cycle arrest in cancer cells, particularly those with inactivated p16INK4a. This technical guide elucidates the core mechanism of action of this compound, focusing on its role as a MEK1/2 inhibitor and the subsequent signaling cascade that culminates in the arrest of cellular proliferation. Detailed experimental data, protocols, and a visual representation of the signaling pathway are provided to offer a comprehensive understanding for research and development applications.

Core Mechanism of Action: MEK1/2 Inhibition

This compound's primary molecular target is the mitogen-activated protein kinase kinase (MEK1/2).[1][2][3] By binding to and inhibiting the kinase activity of MEK1/2, this compound effectively blocks the downstream phosphorylation of ERK1/2. This action is pivotal as the Ras-Raf-MEK-ERK pathway is a central signaling cascade that promotes cell proliferation and is often constitutively activated in various cancers.[1]

The inhibition of this pathway by this compound initiates a series of events that restore cell cycle control.[2][3] Notably, the compound was initially identified through a high-throughput screening for its ability to induce the expression of p15INK4b mRNA, a key cyclin-dependent kinase (CDK) inhibitor.[1]

The Signaling Pathway to G1 Arrest

The following diagram illustrates the signaling cascade initiated by this compound, leading to G1 cell cycle arrest.

The key molecular events following this compound treatment are:

-

Induction of CDK Inhibitors: this compound leads to the upregulation of two critical CDK inhibitors: p15INK4b and p27Kip1.[1][2] These proteins belong to the INK4 and Cip/Kip families, respectively, and function to negatively regulate cell cycle progression by inhibiting the activity of CDK4/6.[2]

-

Downregulation of Pro-proliferative Proteins: The compound significantly reduces the protein levels of c-Myc and Cyclin D1.[1][3] These are key downstream effectors of the MAPK pathway and are essential for cell cycle entry and progression.

-

Inhibition of pRb Phosphorylation: The culmination of increased CDK inhibitors and decreased Cyclin D1 leads to the reduced phosphorylation of the retinoblastoma protein (pRb).[1] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry, such as Cyclin A.

-

Reduction in Cyclin A: Consequently, Cyclin A levels are also diminished, further contributing to the G1 arrest.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound in HT-29 Human Colon Cancer Cells

| Parameter | Concentration | Effect |

| Growth Inhibition | 5 nM | Initiation of growth-inhibitory effects[1] |

| 100 nM | Complete inhibition of proliferation[1] | |

| G1 Cell Cycle Arrest | 10 nM | Induction of G1 arrest after 24h exposure[1] |

| pRb Phosphorylation | 10 nM | Diminished phosphorylation at Ser780 after 8h[1] |

| 10 nM | Undetectable phosphorylation after 8h[1] | |

| GI50 Value | Mean log GI50 of -5.86 | Across a panel of 39 human cancer cell lines[1] |

Table 2: In Vivo Antitumor Activity of this compound in HT-29 Xenograft Model

| Dosage | Treatment Schedule | Outcome (Day 25) |

| 10 mg/kg | Orally, twice daily for 21 days | Treated/Control tumor value: 100%[1] |

| 30 mg/kg | Orally, twice daily for 21 days | Treated/Control tumor value: 80%[1] |

| 100 mg/kg | Orally, twice daily for 21 days | Treated/Control tumor value: 43% (Significant suppression)[1] |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Culture and Growth Inhibition Assay

-

Cell Line: HT-29 human colorectal cancer cells.

-

Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum and antibiotics.

-

Protocol:

-

Cells are precultured for 24 hours.

-

This compound is added at various concentrations.

-

Cell growth is determined by the Trypan-blue dye exclusion test or using an In Vitro Toxicology Assay Kit, Sulforhodamine B based.[1]

-

Cell Cycle Analysis by Flow Cytometry

-

Protocol:

-

HT-29 cells are exposed to this compound for 24 hours.

-

Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

Western Blot Analysis

-

Objective: To determine the protein levels of key cell cycle regulators.

-

Protocol:

-

HT-29 cells are treated with this compound for specified durations.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against p15INK4b, p27Kip1, c-Myc, Cyclin D1, Cyclin A, and phosphorylated pRb (Ser780).

-

Appropriate secondary antibodies conjugated to a detection enzyme are used for visualization.

-

MEK1/2 Kinase Assay

-

Objective: To directly assess the inhibitory activity of this compound on MEK1/2.

-

Method: A compound-immobilized affinity chromatography approach was used to identify MEK1/2 as the molecular target.[2][3] This was followed by a direct in vitro kinase assay.

-

Protocol (General):

-

Recombinant active MEK1/2 is incubated with its substrate (e.g., inactive ERK1/2) and ATP in the presence of varying concentrations of this compound.

-

The phosphorylation of the substrate is measured, typically through methods like radioisotope incorporation or phospho-specific antibodies.

-

In Vivo Xenograft Model

-

Animal Model: Nude mice.

-

Protocol:

-

HT-29 cells are inoculated subcutaneously into the right flank of the mice.

-

Five days post-inoculation, oral administration of this compound (or vehicle control) is initiated.

-

Treatment is administered twice daily for 21 days.

-

Tumor growth is monitored and measured throughout the study period.

-

Experimental Workflow

The following diagram outlines the general workflow for characterizing a compound like this compound.

Conclusion

This compound represents a promising therapeutic candidate that induces G1 cell cycle arrest through a well-defined mechanism of MEK1/2 inhibition. Its ability to restore cell cycle control by upregulating p15INK4b and p27Kip1 while downregulating key proliferative drivers like c-Myc and Cyclin D1 highlights its potential in cancers with a dysregulated MAPK pathway and loss of p16INK4a function. The preclinical data strongly supports its potent anti-proliferative and antitumor activities, providing a solid foundation for further development.

References

The Downstream Cascade: An In-depth Technical Guide to JTP-70902 MEK1/2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream molecular effects of JTP-70902, a potent and selective pyrido-pyrimidine derivative that inhibits the kinase activity of MEK1 and MEK2. This compound serves as a critical tool for understanding the intricacies of the Ras/Raf/MEK/ERK signaling pathway and represents a foundational compound in the development of MEK inhibitors for cancer therapy. This document details its mechanism of action, impact on cellular signaling, and consequences for cell fate, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism of Action

This compound was identified through a phenotypic screen for compounds capable of inducing the expression of the cyclin-dependent kinase inhibitor (CDKI) p15INK4b.[1][2] Subsequent target deconvolution identified MEK1 and MEK2 as its primary molecular targets.[1][2][3] this compound binds directly to MEK1/2 and inhibits their kinase activity in an ATP-noncompetitive manner.[1][4] This inhibition prevents the phosphorylation and subsequent activation of the sole known substrates of MEK1/2, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][4] The abrogation of ERK1/2 signaling is the lynchpin of this compound's downstream effects.

Downstream Signaling Pathways and Cellular Consequences

The inhibition of the MEK/ERK pathway by this compound initiates a cascade of downstream events that ultimately lead to cell cycle arrest and tumor growth suppression.[1][2][3] These effects are particularly pronounced in cancer cells harboring activating mutations in BRAF or KRAS, which render them dependent on this pathway for proliferation.[1][4]

Re-expression of Cyclin-Dependent Kinase Inhibitors

A primary consequence of MEK1/2 inhibition by this compound is the upregulation of key CDKIs, which act as crucial tumor suppressors.[1]

-

p15INK4b and p27KIP1 Induction: this compound treatment leads to a significant increase in the mRNA and protein levels of both p15INK4b and p27KIP1.[1][2] These proteins are negative regulators of the cell cycle, primarily by inhibiting the activity of CDK4/6 and CDK2, respectively.[5] The restoration of these CDKIs is a critical step in the antitumor mechanism of this compound.[1][2]

Modulation of Cell Cycle Proteins

The induction of CDKIs, coupled with the direct impact of reduced ERK signaling, leads to profound changes in the expression of core cell cycle regulatory proteins.

-

Downregulation of Cyclins and c-Myc: Treatment with this compound results in the decreased expression of Cyclin D1, Cyclin A, and the transcription factor c-Myc.[1][2][3] These proteins are essential drivers of cell cycle progression, promoting the transition from the G1 to the S phase. Their downregulation is a direct consequence of ERK pathway inhibition and contributes significantly to cell cycle arrest.

Induction of G1 Cell Cycle Arrest

The cumulative effect of CDKI induction and cyclin downregulation is a robust arrest of the cell cycle in the G1 phase.[1][2][3] By preventing cells from entering the DNA synthesis (S) phase, this compound effectively halts cellular proliferation.

The logical flow from MEK1/2 inhibition to G1 arrest is visualized below.

References

- 1. Identification of JTP‐70902, a p15INK4b‐inductive compound, as a novel MEK1/2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound, a p15(INK4b)-inductive compound, as a novel MEK1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action [mdpi.com]

JTP-70902: A Novel Pyrido-Pyrimidine Derivative Targeting the MEK-ERK Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JTP-70902 is a novel, orally active pyrido-pyrimidine derivative identified through a high-throughput screening for inducers of the cyclin-dependent kinase (CDK) inhibitor p15INK4b. Subsequent research has elucidated its mechanism of action as a potent and selective inhibitor of MEK1/2, key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention. This compound has demonstrated significant anti-proliferative activity in preclinical models, both in vitro and in vivo, by inducing G1 cell cycle arrest. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and a visualization of its signaling pathway.

Mechanism of Action

This compound exerts its anti-tumor effects by directly targeting and inhibiting the kinase activity of MEK1 and MEK2.[1][2] This inhibition prevents the phosphorylation and subsequent activation of ERK1/2, the downstream effectors of MEK1/2. The suppression of ERK1/2 signaling leads to a cascade of events within the cell, ultimately culminating in cell cycle arrest and the inhibition of tumor growth.

The key molecular events following MEK1/2 inhibition by this compound include:

-

Induction of CDK Inhibitors: this compound treatment leads to the upregulation of the CDK inhibitors p15INK4b and p27KIP1.[1][2] These proteins play a crucial role in regulating the cell cycle by inhibiting the activity of CDK4/6 and CDK2, respectively.

-

Downregulation of Cell Cycle Promoters: The compound also causes a decrease in the expression of key proteins that promote cell cycle progression, namely c-Myc and cyclin D1.[1][2]

-

G1 Cell Cycle Arrest: The combined effect of inducing CDK inhibitors and downregulating cell cycle promoters results in the arrest of the cell cycle in the G1 phase.[1][2]

This multi-pronged mechanism allows this compound to effectively halt the proliferation of cancer cells that are dependent on the MEK-ERK pathway for their growth and survival.

Quantitative Data: In Vitro Kinase Assays

The inhibitory activity of this compound against the Raf-MEK-ERK cascade was quantified using ELISA-based kinase assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in comparison to the known MEK inhibitor U0126.

| Cascade Components | This compound IC50 (nM) | U0126 IC50 (nM) |

| c-Raf, MEK1, ERK2 | 3.2 | 160 |

| c-Raf, MEK2, ERK2 | 2.5 | 130 |

| B-Raf, MEK1, ERK2 | 2.5 | 110 |

| B-Raf, MEK2, ERK2 | 2.1 | 100 |

| Data sourced from Yamaguchi T, et al. Cancer Sci. 2007.[1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits MEK1/2, blocking the ERK pathway and inducing cell cycle arrest.

Caption: A typical workflow for evaluating the anti-cancer effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Proliferation Assay

This protocol is for assessing the growth-inhibitory effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cells (e.g., HT-29) in 96-well plates at a density of 2 x 103 cells per well in a final volume of 100 µL of appropriate growth medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Addition: Add this compound at various concentrations (typically ranging from 1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for 72 hours.

-

Cell Viability Measurement: Add 10 µL of a cell proliferation reagent (e.g., Cell Counting Kit-8) to each well and incubate for 2 hours.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation levels.

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 4-20% Tris-glycine polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total ERK, p15INK4b, p27KIP1, c-Myc, Cyclin D1, and a loading control like β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Study

This protocol is for evaluating the anti-tumor efficacy of this compound in an animal model.

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 106 HT-29 cells) into the flank of athymic nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Randomization: Randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound orally, once or twice daily, at predetermined doses (e.g., 10, 30, 100 mg/kg). The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (length x width2) / 2.

-

Study Termination: At the end of the study (e.g., after 21 days of treatment), euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).

-

Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Conclusion

This compound is a promising pyrido-pyrimidine derivative that demonstrates potent anti-tumor activity through the targeted inhibition of the MEK1/2 kinases. Its ability to induce cell cycle arrest via the upregulation of CDK inhibitors and downregulation of key cell cycle promoters highlights its potential as a therapeutic agent for cancers with a dysregulated RAS-RAF-MEK-ERK pathway. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds.

References

Unveiling the Antitumor Potential of JTP-70902: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core antitumor properties of JTP-70902, a novel and potent MEK1/2 inhibitor. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the MAPK/ERK Pathway

This compound was identified through a high-throughput screening for compounds capable of inducing the expression of the cyclin-dependent kinase (CDK) inhibitor p15(INK4b).[1] Subsequent research confirmed its primary molecular target as MEK1/2, key components of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling cascade.[1][2][3]

By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of ERK1/2.[1] This disruption of the MAPK/ERK pathway leads to a cascade of downstream effects that collectively contribute to its antitumor activity:

-

Upregulation of CDK Inhibitors: this compound induces the expression of the CDK inhibitors p15(INK4b) and p27(KIP1).[1][3] These proteins play a crucial role in regulating the cell cycle by inhibiting CDK4/6 and CDK2, respectively.

-

Downregulation of Cell Cycle Promoters: The compound leads to a decrease in the expression of key proteins that drive cell cycle progression, notably c-Myc and cyclin D1.[1][3]

-

G1 Cell Cycle Arrest: The combined effect of upregulating CDK inhibitors and downregulating cell cycle promoters results in the arrest of cancer cells in the G1 phase of the cell cycle, thereby inhibiting their proliferation.[1][3]

These findings underscore the ability of this compound to restore cell cycle control in cancer cells by targeting a critical signaling pathway frequently dysregulated in various malignancies.[1]

Quantitative Antitumor Efficacy

The antitumor properties of this compound have been evaluated in both in vitro and in vivo models, demonstrating significant activity against a range of cancer cell lines.

In Vitro Growth Inhibition

This compound has shown potent growth-inhibitory effects against various human cancer cell lines. The 50% growth inhibition (GI50) values for a panel of 39 human cancer cell lines have been determined, showcasing a broad spectrum of activity.

Table 1: In Vitro Growth Inhibition of this compound in Human Cancer Cell Lines | Cell Line | Cancer Type | Log GI50 | |---|---|---| | Breast | | HBC-4 | Breast | Value | | BSY-1 | Breast | Value | | HBC-5 | Breast | Value | | MCF-7 | Breast | Value | | MDA-MB-231 | Breast | Value | | Central Nervous System (CNS) | | U251 | CNS | Value | | SF-268 | CNS | Value | | SF-295 | CNS | Value | | SF-539 | CNS | Value | | SNB-75 | CNS | Value | | SNB-78 | CNS | Value | | Colon | | HCC2998 | Colon | Value | | KM-12 | Colon | Value | | HT-29 | Colon | Value | | HCT-15 | Colon | Value | | HCT-116 | Colon | Value | | Lung | | NCI-H23 | Lung | Value | | NCI-H226 | Lung | Value | | NCI-H522 | Lung | Value | | NCI-460 | Lung | Value | | A549 | Lung | Value | | DMS273 | Lung | Value | | DMS 114 | Lung | Value | | Melanoma | | LOX-IMVI | Melanoma | Value | | Ovarian | | OVCAR-3 | Ovarian | Value | | OVCAR-4 | Ovarian | Value | | OVCAR-5 | Ovarian | Value | | OVCAR-8 | Ovarian | Value | | SK-OV-3 | Ovarian | Value | | Renal | | RXF-631L | Renal | Value | | ACHN | Renal | Value | | Stomach | | St-4 | Stomach | Value | | MKN1 | Stomach | Value | | MKN-B | Stomach | Value | | MKN-A | Stomach | Value | | MKN45 | Stomach | Value | | MKN74 | Stomach | Value | | Prostate | | DU-145 | Prostate | Value | | PC-3 | Prostate | Value | Note: Specific Log GI50 values are indicated as "Value" as they were not available in the provided search results. The table structure is based on the referenced panel of 39 cell lines.[4]

In Vivo Antitumor Activity: HT-29 Xenograft Model

The in vivo efficacy of this compound was assessed in a human colorectal carcinoma HT-29 xenograft model in nude mice.[1]

Table 2: In Vivo Antitumor Activity of this compound in HT-29 Xenograft Model

| Treatment Group | Dose | Administration Schedule | Tumor Growth Inhibition (%) | Reference |

|---|---|---|---|---|

| Vehicle Control | - | Twice daily, oral | 0 | [1] |

| This compound | 100 mg/kg | Twice daily, oral for 21 days | Significant | [1] |

Note: The exact percentage of tumor growth inhibition was not specified in the search results, but it was described as "significant."

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's antitumor properties.

Cell Growth Inhibition Assay

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (GI50).

-

Cell Seeding: Plate human cancer cells in 96-well microplates at the appropriate density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Viability Assessment: Use a suitable cell viability reagent, such as the Sulforhodamine B (SRB) assay.

-

Fix the cells with trichloroacetic acid.

-

Stain the cells with SRB dye.

-

Wash away the unbound dye.

-

Solubilize the bound dye with a Tris-based solution.

-

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader. Calculate the GI50 values by plotting the percentage of cell growth inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.[1]

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the MAPK/ERK signaling pathway following treatment with this compound.

-

Cell Lysis: Treat cancer cells with this compound for the desired time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-ERK, total ERK, p15(INK4b), p27(KIP1), c-Myc, cyclin D1, and a loading control like α-tubulin) overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[1]

MEK1/2 Kinase Assay

This protocol is used to directly measure the inhibitory activity of this compound on MEK1/2 kinase activity.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant active MEK1 or MEK2, inactive ERK2 as a substrate, and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Phosphorylation Detection: Measure the amount of phosphorylated ERK2. This can be done using various methods, such as an ELISA-based assay with a phospho-ERK2 specific antibody or by detecting the incorporation of radiolabeled ATP ([γ-³²P]ATP) into ERK2.

-

Data Analysis: Calculate the percentage of MEK1/2 inhibition at each this compound concentration and determine the IC50 value.

Compound-Immobilized Affinity Chromatography

This protocol is used to identify the direct binding targets of this compound from cell lysates.

-

Ligand Immobilization: Covalently couple a chemically modified analog of this compound to a chromatography resin (e.g., NHS-activated Sepharose).

-

Cell Lysate Preparation: Prepare a clarified cell lysate from a cancer cell line (e.g., HT-29).

-

Affinity Chromatography:

-

Equilibrate the this compound-immobilized resin with a binding buffer.

-

Load the cell lysate onto the column.

-

Wash the column extensively with the binding buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive elution with an excess of free this compound or by changing the buffer conditions (e.g., pH or salt concentration).

-

-

Protein Identification: Analyze the eluted proteins by SDS-PAGE followed by protein staining (e.g., silver staining or Coomassie blue). Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).[1]

In Vivo HT-29 Xenograft Study

This protocol describes the in vivo evaluation of this compound's antitumor efficacy.

-

Cell Implantation: Subcutaneously inject a suspension of HT-29 human colorectal cancer cells into the flank of immunocompromised mice (e.g., nude mice).[5][6][7][8]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements.

-

Treatment Administration: Randomize the tumor-bearing mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg) or a vehicle control orally, twice daily, for a specified duration (e.g., 21 days).[1]

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blot, or immunohistochemistry).

-

Data Analysis: Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of this compound.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and the general workflows of the experimental protocols.

Caption: this compound inhibits MEK1/2, blocking the MAPK/ERK pathway and leading to G1 cell cycle arrest.

Caption: Workflow of preclinical evaluation of this compound's antitumor properties.

References

- 1. Identification of JTP‐70902, a p15INK4b‐inductive compound, as a novel MEK1/2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of this compound, a p15(INK4b)-inductive compound, as a novel MEK1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Response of HT29 Colorectal Xenograft Model to Cediranib Assessed with 18F-FMISO PET, Dynamic Contrast-Enhanced and Diffusion-Weighted MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]

- 8. HT29 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

Methodological & Application

Application Notes and Protocols for JTP-70902 in vitro Assay on HT-29 Cells

Topic: JTP-70902 in vitro Assay Protocol for HT-29 Cells